![molecular formula C14H17O6- B14407599 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate CAS No. 83172-52-5](/img/structure/B14407599.png)
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butyric acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carboxyl group can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other materials
Wirkmechanismus
The mechanism of action of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(hydroxymethyl)butanoic acid
- 2,2-Dimethylolbutyric acid
- Dimethylolbutanoic acid
Uniqueness
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and biologically active molecules .
Eigenschaften
CAS-Nummer |
83172-52-5 |
|---|---|
Molekularformel |
C14H17O6- |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
2-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzoate |
InChI |
InChI=1S/C14H18O6/c1-2-14(7-15,8-16)9-20-13(19)11-6-4-3-5-10(11)12(17)18/h3-6,15-16H,2,7-9H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
UCLBBFZYDMBVCJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


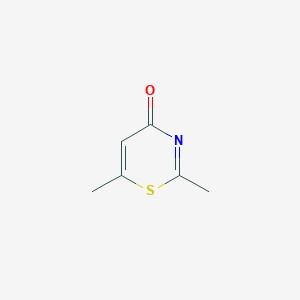


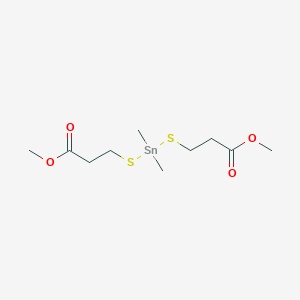
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
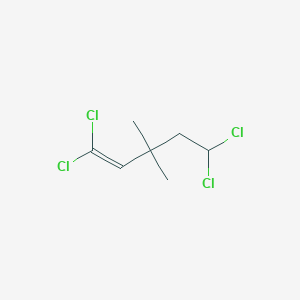
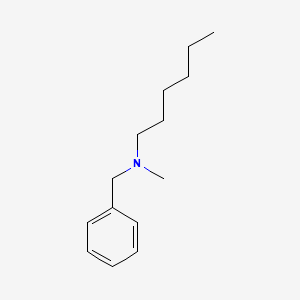

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
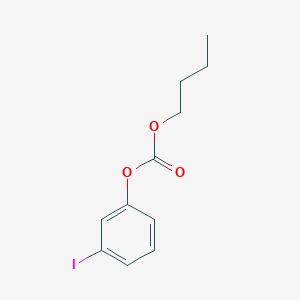
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
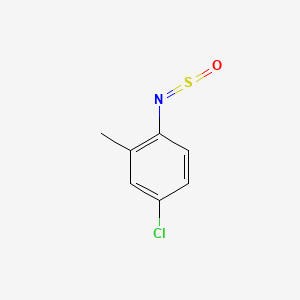
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
